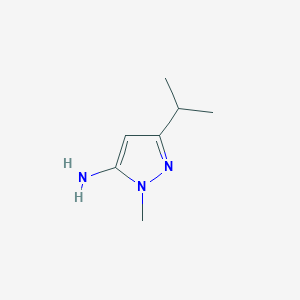

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

描述

Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Academic Context

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its widespread presence in a variety of biologically active compounds. Pyrazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The introduction of an amino group to the pyrazole ring, forming an aminopyrazole, further enhances its utility as a pharmacophore. The amino group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors. This has led to the development of numerous aminopyrazole-based compounds that have been investigated for a wide range of therapeutic applications.

Overview of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine as a Research Subject

This compound serves as a crucial starting material in multi-step synthetic pathways aimed at producing novel compounds with potential therapeutic value. Its specific substitution pattern, featuring an isopropyl group at the 3-position and a methyl group on the pyrazole nitrogen, provides a unique combination of steric and electronic properties that can be exploited in drug design.

Academic research has highlighted the use of this compound in the synthesis of targeted inhibitors for various diseases. For instance, it has been employed as a key building block in the development of fungal-selective Hsp90 inhibitors. nih.gov Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the survival of fungal pathogens, making it an attractive target for antifungal drug development. nih.gov

In another area of research, this compound has been utilized in the synthesis of potent and orally bioavailable Bromodomain and Extra-Terminal (BET) bromodomain inhibitors. nih.gov BET inhibitors are a class of compounds that have shown promise in the treatment of cancer and other diseases by modulating gene expression. nih.gov

The synthesis of this compound itself has been documented in the scientific literature, often starting from readily available precursors like 4-methyl-3-oxopentanenitrile (B1278294) and methylhydrazine. doi.org

Below is a data table summarizing the basic properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3702-12-3 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

Scope and Objectives of Academic Research on this compound

The primary focus of academic research involving this compound is its application as a synthetic intermediate in the discovery of new bioactive molecules. The objectives of this research are multifaceted and include:

Exploring Novel Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of molecules derived from this aminopyrazole affect their biological activity. For example, research has shown that replacing a methyl group with an isopropyl group at the 3-position of a pyrazole in certain BET inhibitors can significantly enhance binding affinity. nih.gov

Lead Optimization: Utilizing this compound to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties for specific biological targets.

The following table provides examples of research applications where this compound was used as a key building block.

| Target | Final Compound Class | Research Focus | Reference |

| Fungal Hsp90 | Resorcylate aminopyrazole amides | Development of fungal-selective inhibitors for treating invasive fungal infections. | nih.govsci-hub.se |

| BET Bromodomains (BRD4 BD1) | 9H-pyrimido[4,5-b]indole derivatives | Discovery of potent and orally bioavailable inhibitors for cancer therapy. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEGNOFPNKTJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374807 | |

| Record name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3702-12-3 | |

| Record name | 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3702-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Regioselective Synthesis of 5-Aminopyrazole Systems

The regioselective synthesis of 5-aminopyrazoles is a well-established yet continually evolving field. wordpress.com The primary challenge lies in controlling the regioselectivity when using unsymmetrical hydrazines, which can potentially lead to the formation of isomeric 3-aminopyrazoles. wordpress.com Generally, the reaction between a 1,3-dielectrophile and an unsymmetrically substituted hydrazine (B178648) can produce two regioisomers. wordpress.com The 5-aminopyrazole is often the major product under thermodynamic control, particularly with arylhydrazines. wordpress.com

The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through a proposed mechanism involving the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. beilstein-journals.orgnih.gov Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

The reaction is generally smooth and provides a direct route to a wide array of substituted 5-aminopyrazoles. nih.gov For instance, the reaction of α-cyano-4-nitroacetophenone with aryl hydrazines in the presence of triethylamine (B128534) yields the corresponding 5-aminopyrazoles in excellent yields. beilstein-journals.org Similarly, β-ketonitriles containing sulfonamido groups have been successfully utilized to prepare 5-aminopyrazoles with corresponding functionalities at the C3 position. nih.gov The regioselectivity of this condensation can be influenced by the reaction conditions and the nature of the substituents on both the β-ketonitrile and the hydrazine. wordpress.comnih.gov

Table 1: Examples of 5-Aminopyrazole Synthesis from β-Ketonitriles and Hydrazines

| β-Ketonitrile | Hydrazine | Product | Reference |

|---|---|---|---|

| α-Cyano-4-nitroacetophenone | Aryl hydrazine | 5-Amino-1-aryl-3-(4-nitrophenyl)pyrazole | beilstein-journals.org |

| 4-(Phenylsulfonamidomethyl)cyclohexane-β-ketonitrile | Substituted hydrazine | 5-Amino-3-((4-(phenylsulfonamidomethyl)cyclohexyl)methyl)pyrazole derivative | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through the microwave-mediated reaction of 3-aminocrotononitrile (B73559) or suitable α-cyanoketones with aryl hydrazines. nih.gov This method is notable for its efficiency in both time and resources, often utilizing water as a solvent. nih.gov The reaction mixture, dissolved in 1 M HCl, is heated in a microwave reactor, typically reaching completion within 10-15 minutes at 150 °C. nih.gov The desired product can be easily isolated by basification and vacuum filtration, with typical yields ranging from 70-90%. nih.gov This methodology has been shown to be reproducible with a variety of functional groups and is scalable from milligrams to grams. nih.gov Microwave irradiation has also been successfully applied to the synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles. nih.gov Furthermore, microwave heating has been employed in the reaction of 5-aminopyrazole-4/3-ethylcarboxylates with trifluoromethyl-β-diketones to produce pyrazolo[1,5-a]pyrimidine (B1248293) carboxylates. nih.govbeilstein-journals.org

A tandem reaction approach involving amine-functionalized enaminones and hydrazine derivatives provides a regioselective route to pyrazolo[3,4-b]pyridine derivatives, which are structurally related to functionalized aminopyrazoles. nih.gov In an acid-catalyzed reaction, an enaminone reacts with a 5-aminopyrazole to generate a new enaminone intermediate. nih.govbeilstein-journals.org This intermediate then undergoes condensation and cyclization between the C-4 position of the 5-aminopyrazole and the carbonyl group of the enaminone. nih.govbeilstein-journals.org Interestingly, the regiochemical outcome can be dependent on the substitution pattern of the starting 5-aminopyrazole. For example, the reaction of an enaminone with a 1-phenyl-5-aminopyrazole yields a pyrazolo[3,4-b]pyridine, whereas the use of an N-unsubstituted 5-aminopyrazole can lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidine. nih.govbeilstein-journals.org

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like functionalized pyrazol-5-amines. A notable example is the iodine-catalyzed one-pot reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides to produce 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov This methodology tolerates a wide range of functional groups on the starting materials and provides good to excellent yields. nih.gov The proposed mechanism involves the initial formation of a hydrazone from the benzoylacetonitrile (B15868) and arylhydrazine, followed by cyclization and oxidative aromatization to give the 1H-pyrazol-5-amine, which then undergoes direct selanylation. nih.gov Other MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles and even highly functionalized pyranopyrazoles, demonstrating the versatility of this approach. beilstein-journals.orgresearchgate.net For instance, a three-component reaction of a vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org

Table 2: Overview of One-Pot Multicomponent Reactions for Pyrazole (B372694) Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzoylacetonitrile, Arylhydrazine, Diaryl diselenide | I₂, MeCN, reflux | 5-Amino-4-(arylselanyl)-1H-pyrazole | nih.gov |

| Hydrazine hydrate, Arylidene malononitrile, Cyclohexyl isothiocyanate | HAp/ZnCl₂, solvent-free, 60-70°C | 5-Amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | biointerfaceresearch.com |

| Acid chloride, Meldrum's acid, Hydrazine hydrate, Aromatic aldehyde, Malononitrile | CuI nanoparticles, aqueous media | Highly functionalized pyranopyrazole | researchgate.net |

Solid-phase synthesis offers a powerful platform for the generation of combinatorial libraries of aminopyrazoles, facilitating drug discovery efforts. beilstein-journals.org One approach involves the use of resin-supported β-ketonitriles, which react with hydrazines to form resin-bound 5-aminopyrazoles. beilstein-journals.orgnih.gov Subsequent cleavage from the resin yields the desired 5-aminopyrazoles in excellent yields. beilstein-journals.orgnih.gov This method is versatile and allows for the synthesis of N-acyl and N-sulfonyl derivatives. beilstein-journals.orgnih.gov

Another solid-phase strategy utilizes a resin-supported enamine nitrile as the starting material. beilstein-journals.orgnih.gov The enamine nitrile is hydrolyzed to the corresponding β-ketonitrile derivative on the resin, which then reacts with hydrazines. nih.gov Cleavage from the solid support affords the final 5-aminopyrazole products. nih.gov An alternative and efficient solid-phase synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles employs resin-immobilized β-ketoamides as starting materials. acs.orgnih.gov These are reacted with aryl- or alkylhydrazines and Lawesson's reagent, followed by cleavage from the support with trifluoroacetic acid (TFA). acs.orgnih.gov

Functionalization and Derivatization Strategies of the Pyrazole Ring

Once the pyrazole core is synthesized, further functionalization and derivatization can be carried out to access a wider range of analogues. The pyrazole ring is amenable to various chemical transformations, allowing for the introduction of diverse substituents. nih.govmdpi.com Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org

Key functionalization strategies include:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents. nih.gov

Halogenation: The pyrazole ring can be halogenated, providing a handle for further cross-coupling reactions.

Nitration: Introduction of a nitro group can serve as a precursor for an amino group or other functionalities. mdpi.com

Borylation: The synthesis of borylated pyrazoles opens up possibilities for Suzuki coupling reactions to introduce aryl or vinyl groups. nih.gov

Selanylation: As mentioned in the multicomponent synthesis section, selanyl (B1231334) groups can be introduced at the C4 position. nih.gov

Condensation of the 5-amino group: The exocyclic amino group of 5-aminopyrazoles is a versatile handle for further derivatization, such as acylation, sulfonylation, or reaction with electrophiles to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles. beilstein-journals.orgnih.gov

The development of automated library synthesis has further accelerated the derivatization of pyrazole-based scaffolds, enabling the rapid generation of diverse compound arrays with varied physicochemical properties for high-throughput screening. nih.gov

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in 3-isopropyl-1-methyl-1H-pyrazol-5-amine is activated towards electrophilic attack by the strong electron-donating effect of the amino group at position 5 and the inductive effect of the alkyl groups. The position 4 is the most electron-rich and sterically accessible site, thus being the primary target for electrophilic substitution.

The direct C-H halogenation of the C-4 position of the pyrazole ring is a highly efficient and common transformation. Research on analogous 3-aryl-1H-pyrazol-5-amines has demonstrated that this reaction can be achieved under mild conditions using N-halosuccinimides (NXS) as the halogenating agents. mdpi.combeilstein-archives.org A metal-free protocol using N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature provides the corresponding 4-halo-pyrazoles in moderate to excellent yields. mdpi.combeilstein-archives.orgnih.gov In this system, DMSO serves as both the solvent and a catalyst. beilstein-archives.org The halogenation is generally high-yielding and tolerates a variety of substituents on the pyrazole ring. beilstein-archives.org For instance, the reaction of 3-phenyl-1H-pyrazol-5-amine with NBS or NIS affords the 4-bromo and 4-iodo derivatives in 70% and 80% yields, respectively. beilstein-archives.org

Table 1: Halogenation of 3-Aryl-1H-pyrazol-5-amines at Position 4

This table summarizes typical reaction conditions and yields for the halogenation of pyrazol-5-amine derivatives, which are analogous to this compound.

| Halogenating Agent | Halogen | Typical Yield | Reaction Conditions | Reference |

| N-Chlorosuccinimide (NCS) | Cl | 55-72% | Substrate (1 equiv.), NCS (2.5 equiv.), DMSO, Room Temp., 3h | beilstein-archives.org |

| N-Bromosuccinimide (NBS) | Br | 60-99% | Substrate (1 equiv.), NBS (1.2 equiv.), DMSO, Room Temp., 3h | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | I | 65-99% | Substrate (1 equiv.), NIS (1.2 equiv.), DMSO, Room Temp., 3h | beilstein-archives.org |

Nitration of the pyrazole ring is a key electrophilic substitution reaction. While specific studies on this compound are limited, research on related pyrazole structures provides significant insights. The nitration of 3-methyl-1,5-diphenylpyrazole with a nitrating mixture at elevated temperatures has been shown to introduce a nitro group at the 4-position of the pyrazole nucleus. rsc.org A common method for the direct nitration of five-membered heterocycles, including pyrazoles like 1-methylpyrazole (B151067) and 3,5-dimethylpyrazole, involves the use of nitric acid in trifluoroacetic anhydride (B1165640), which successfully yields 4-nitro derivatives. researchgate.net More advanced methods utilize powerful N-nitropyrazole reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which act as controllable sources of the nitronium ion (NO₂⁺) for the mononitration of various heteroaromatics under mild conditions. nih.govacs.org Given the activating nature of the amino and alkyl groups, this compound is expected to readily undergo nitration at the C-4 position.

Sulfonation of pyrazoles is less commonly reported than nitration. The general mechanism for aromatic sulfonation involves treatment with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). researchgate.net This reaction is typically reversible. The application of this reaction to this compound is not extensively documented in the literature, but it is theoretically feasible at the C-4 position.

N-Substitution Reactions of the Pyrazole Amine Moiety

The primary amino group at the C-5 position is a key site for nucleophilic reactions, allowing for a wide range of N-substitution transformations. These reactions are fundamental for incorporating the pyrazole scaffold into larger molecular frameworks.

Standard amine chemistry can be applied to achieve N-alkylation and N-acylation. For instance, N-alkylation can be performed using alkyl halides in the presence of a base, or through reductive amination with aldehydes or ketones. Transition-metal-catalyzed N-alkylation reactions, using iridium or ruthenium complexes, provide a green method for the N-alkylation of amines with alcohols. acs.org N-acylation can be readily achieved using acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine (B92270) to neutralize the liberated acid. A notable example is the N-sulfonylation of the closely related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of triethylamine, which proceeds smoothly to afford the corresponding sulfonamide. acs.org

C-Acylation and Other Carbon-Carbon Bond Formations

Direct C-acylation of the pyrazole ring at position 4 can be achieved via the Friedel-Crafts reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org While Friedel-Crafts reactions are highly effective for many aromatic systems, their application to aminopyrazoles requires careful condition optimization to avoid side reactions involving the basic nitrogen atoms. Selective C-acylation at the C-4 position of 3-methyl-1-phenyl-pyrazol-5-one has been successfully demonstrated using calcium hydroxide (B78521) as a base to trap the liberated hydrogen chloride, suggesting a viable pathway for related aminopyrazoles. rsc.org

Furthermore, the C-4 position can participate in other carbon-carbon bond-forming reactions. An asymmetric aza-Friedel-Crafts reaction between 5-aminopyrazole derivatives and cyclic ketimines, catalyzed by a chiral phosphoric acid, has been reported to form C-C bonds at the C-4 position with high enantioselectivity. nih.gov

A powerful and versatile strategy for C-C bond formation involves palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov The 4-halo derivatives of this compound, synthesized as described in section 2.2.1.1, are excellent substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. These methods allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at the C-4 position, significantly expanding the structural diversity of accessible derivatives. mdpi.comnih.gov For example, palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides has been shown to produce 5-aryl-4-fluoropyrazoles in good yields, illustrating the utility of this approach. researchgate.net

Role of this compound as a Synthetic Precursor

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are often privileged scaffolds in medicinal chemistry. Its most prominent application is in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

The reaction involves the condensation of the 5-aminopyrazole, which acts as a 1,3-bis-nucleophile (utilizing the N-1 ring nitrogen and the C-5 amino group), with a 1,3-bis-electrophilic partner. mdpi.com Common biselectrophiles include β-dicarbonyl compounds, enaminones, β-ketonitriles, and chalcones. mdpi.comresearchgate.net This cyclocondensation reaction efficiently constructs the pyrimidine (B1678525) ring fused to the pyrazole core. The resulting pyrazolo[1,5-a]pyrimidine scaffold is found in numerous compounds with significant biological activities, including potent and selective inhibitors of protein kinases, which are important targets in cancer therapy. nih.govnih.gov

Beyond this, 5-aminopyrazoles can undergo other annulation reactions. For example, a copper-promoted oxidative dimerization of 5-aminopyrazoles has been developed to switchably synthesize pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. nih.gov These transformations underscore the utility of this compound as a versatile starting material for generating complex, biologically relevant heterocyclic molecules.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)

While the pyrazolo[3,4-d]pyrimidine scaffold is a common target from 5-aminopyrazole precursors, this compound has been effectively utilized in the synthesis of other complex fused systems, such as dihydropyrido[2,3-d]pyrimidines. These compounds are of significant interest as kinase inhibitors for the treatment of proliferative diseases. google.com

A patented method demonstrates the utility of this compound in creating potent RAF kinase inhibitors. In this synthesis, the carbamate (B1207046) derivative of this compound is reacted with a substituted phenyl derivative containing the core pyrido[2,3-d]pyrimidine (B1209978) structure. This reaction yields a complex molecule where the pyrazole moiety is linked to the core heterocyclic system, forming an advanced pharmaceutical agent. google.com The general scheme involves the coupling of the aminopyrazole with a pre-functionalized heterocyclic core.

Table 1: Example of Fused Heterocyclic Synthesis

| Starting Material | Key Reagent | Product | Application |

|---|

Precursor for Advanced Pharmaceutical Intermediates and Analogs

The role of this compound as a foundational intermediate is well-documented in the development of targeted therapeutic agents. Its structural features are incorporated into final compounds designed to interact with specific biological targets.

Hsp90 Inhibitors: In the pursuit of fungal-selective Hsp90 inhibitors, this compound serves as a key coupling partner. nih.gov Researchers have developed a series of aminopyrazole-substituted resorcylate amides with potent and selective activity against fungal Hsp90 isoforms. The synthesis involves a palladium-catalyzed coupling reaction (specifically using Pd₂(dba)₃/Xantphos) between the aminopyrazole and a functionalized resorcylate intermediate. nih.gov This strategic installation of the pyrazole moiety is crucial for the compound's binding affinity and selectivity. The synthesis of the starting amine itself proceeds from 4-methyl-3-oxopentanenitrile (B1278294) and methylhydrazine. nih.govsci-hub.se

BET Bromodomain Inhibitors: The compound is also a critical precursor in the synthesis of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, a class of drug targets in oncology and inflammation. In a structure-based drug design campaign, this compound was reacted with a key chloropyrimidine intermediate to generate a series of potent BET inhibitors. nih.gov Specifically, the reaction yielded a compound (designated as '26' in the study) that demonstrated high binding affinity to the BRD4 bromodomain (BD1), with a dissociation constant (Ki) of less than 1 nM. This highlights the importance of the 3-isopropyl substituent on the pyrazole ring for achieving high potency. nih.gov

DHODH Inhibitors: Furthermore, this compound has been listed as a key intermediate (Intermediate 6) in the patent literature for the creation of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. These inhibitors have potential applications as anti-leukemic agents. googleapis.com

Table 2: Synthesis of Advanced Pharmaceutical Intermediates

| Intermediate | Reaction Type | Target Class | Resulting Compound Example |

|---|---|---|---|

| This compound | Pd-mediated Coupling | Hsp90 Inhibitor | Aminopyrazole-substituted resorcylate amides nih.gov |

| This compound | Nucleophilic Aromatic Substitution | BET Bromodomain Inhibitor | 4-((6-(3-isopropyl-1-methyl-1H-pyrazol-5-ylamino)pyrimidin-4-yl)amino)benzonitrile (analogue) nih.gov |

Iii. Advanced Spectroscopic and Computational Analysis of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Amine and Its Analogs

Spectroscopic Characterization Techniques in Research

Spectroscopy is the principal toolset for the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together the molecular framework, identify functional groups, and confirm the mass and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.commdpi.comchemicalbook.com For 3-Isopropyl-1-methyl-1H-pyrazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the isopropyl methine and methyl protons, the pyrazole (B372694) ring proton, and the amine protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. nih.govacs.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity of the molecular skeleton. youtube.comsdsu.eduslideshare.netscience.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would clearly show the correlation between the isopropyl group's methine proton and its two methyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms (¹J C-H), allowing for the definitive assignment of protonated carbons. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for substituted pyrazoles and may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazole Ring | |||

| N1-CH₃ | ~3.6 (s, 3H) | ~35.0 | C5, C3 |

| C3 | - | ~158.0 | N1-CH₃, Isopropyl-CH |

| C4-H | ~5.5 (s, 1H) | ~90.0 | C3, C5, Isopropyl-CH |

| C5 | - | ~148.0 | N1-CH₃, C4-H |

| Substituents | |||

| C5-NH₂ | ~4.5 (br s, 2H) | - | C5, C4 |

| Isopropyl-CH | ~2.9 (sept, 1H) | ~27.0 | C3, C4, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~1.2 (d, 6H) | ~22.5 | Isopropyl-CH, C3 |

s = singlet, d = doublet, sept = septet, br s = broad singlet

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nist.gov For this compound (C₇H₁₃N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing an exact mass, which is calculated to be 139.110947 g/mol . epa.gov

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Description |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 96 | [M - C₃H₇]⁺ or [M - CH₃ - N₂]⁺ | Loss of an isopropyl radical or sequential loss of methyl and dinitrogen |

| 82 | [C₄H₆N₂]⁺ | Fragmentation of the pyrazole ring after loss of substituents |

| 55 | [C₃H₅N]⁺ | Further fragmentation of the ring structure |

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgscilit.comuantwerpen.be A change in dipole moment during a vibration is required for a bond to be IR active, while a change in polarizability is required for Raman activity. youtube.com

For this compound, key vibrational bands would confirm the presence of the amine and alkyl groups, as well as the pyrazole core. The N-H stretching vibrations of the primary amine are particularly diagnostic. nih.govnist.govripublication.comnist.gov The disappearance of precursor functional group signals, such as a nitrile (C≡N) stretch around 2200 cm⁻¹, can be used to monitor the reaction's progress and confirm the formation of the aminopyrazole. nih.govacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) | 3400 - 3200 |

| Amino (N-H) | Scissoring (Bending) | 1650 - 1580 | Weak |

| Alkyl (C-H) | Stretch | 2970 - 2850 | 2970 - 2850 |

| Pyrazole Ring (C=N, C=C) | Stretch | 1600 - 1450 | 1600 - 1450 |

| Pyrazole Ring (C-H) | Bending | 900 - 675 | Variable |

Tautomerism Studies in Aminopyrazoles

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While the N1-methylation of this compound precludes annular tautomerism for this specific molecule, the phenomenon is of paramount importance in its unmethylated analogs and the broader class of aminopyrazoles. nih.govacs.org

Prototropic annular tautomerism in 3(5)-aminopyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between the 3-amino and 5-amino forms. nih.govmdpi.comnih.govresearchgate.net This equilibrium is highly sensitive to factors such as the nature of other substituents, the solvent, temperature, and the physical state (solid or solution). mdpi.comresearchgate.net

Experimental techniques like NMR spectroscopy are particularly useful for studying this phenomenon in solution. researchgate.netacs.org In some cases, if the rate of interconversion is slow on the NMR timescale, distinct signals for both tautomers can be observed and their populations quantified. researchgate.net For example, studies on 4-substituted 3(5)-aminopyrazoles in DMSO-d₆ have shown the presence of separate signals for both the 3-amino and 5-amino tautomers. researchgate.net X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. mdpi.com Low-temperature matrix isolation IR spectroscopy has also been employed to trap and identify individual tautomers, which might not be stable at room temperature. nih.gov

Beyond annular tautomerism, aminopyrazoles can theoretically exhibit side-chain tautomerism, an equilibrium between the amine form (-NH₂) and the imine form (=NH). acs.orgnih.gov This is a form of amino-imino prototropism.

Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for assessing the relative stabilities of these tautomers. nih.govresearchgate.net Such computational studies can model the molecules in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net For simple 3(5)-aminopyrazoles, theoretical calculations consistently predict that the amine tautomer is significantly more stable than the corresponding imine tautomer. nih.gov These computational assessments are critical for understanding the intrinsic properties of the molecule and rationalizing experimental observations. They help determine which tautomeric forms are likely to be present under different conditions, even if they are too transient or low in concentration to be detected experimentally.

Influence of Substituents and Solvents on Tautomeric Equilibria

The phenomenon of tautomerism, particularly annular prototropic tautomerism, is a fundamental characteristic of pyrazole derivatives that significantly influences their chemical reactivity and biological interactions. encyclopedia.pub The equilibrium between different tautomeric forms of pyrazoles, including analogs of this compound, is delicately balanced by the interplay of electronic effects of substituents and the nature of the surrounding solvent. nih.gov

Influence of Substituents: The electronic character of substituents on the pyrazole ring plays a critical role in determining the predominant tautomeric form. nih.gov Theoretical calculations have consistently shown that the relative stability of tautomers is governed by the substituent's ability to donate or withdraw electron density.

Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and alkyl groups are considered electron-donating. Studies on substituted pyrazoles indicate that EDGs tend to favor the tautomeric form where they are located at the C3 position of the pyrazole ring. nih.gov This preference is attributed to the stabilization of the adjacent sp2-hybridized pyridine-like nitrogen atom. encyclopedia.pubnih.gov

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro or carboxyl groups, favor the C5 position. nih.gov The presence of an EWG at C5 stabilizes the pyrrole-like NH group at the N1 position. mdpi.com

Intramolecular Interactions: The potential for intramolecular hydrogen bonding can also override general electronic preferences, stabilizing a tautomer that might otherwise be less favorable. nih.gov For instance, a carbonyl-containing substituent at C5 can form a hydrogen bond with the N1-H, stabilizing the 5-substituted tautomer. nih.gov

Influence of Solvents: The surrounding environment, particularly the polarity and hydrogen-bonding capability of the solvent, has a profound impact on the tautomeric equilibrium. nih.govacademie-sciences.fr

Polar Solvents: An increase in solvent polarity generally stabilizes the more polar tautomer. academie-sciences.frnih.gov Studies on analogous heterocyclic systems like aminopurines have shown that polar solvents can significantly alter tautomeric preferences, sometimes leading to a reversal of stability compared to the gas phase. nih.govnih.govmdpi.com For many pyrazole systems, polar and protic solvents like water can lower the energetic barrier for the intermolecular proton transfer between tautomers by forming hydrogen-bonded cyclic structures. nih.govrsc.org

Non-Polar Solvents: In non-polar solvents, the tautomeric equilibrium is more reflective of the intrinsic stabilities of the tautomers, with intermolecular interactions playing a lesser role. mdpi.com

The interplay of these factors is summarized in the table below, illustrating the general trends observed for substituted pyrazoles.

| Factor | Influence on Tautomeric Equilibrium of Pyrazole Analogs | Supporting Observations |

| Substituent Type | Electron-donating groups (e.g., -NH₂, -alkyl) generally favor substitution at the C3 position. nih.gov | Electron-withdrawing groups (e.g., -NO₂, -COOR) tend to favor the C5 position. nih.gov |

| Solvent Polarity | Increasing solvent polarity often stabilizes the more polar tautomer, shifting the equilibrium. academie-sciences.fr | In some cases, tautomeric preferences in polar solvents like water can be inverted compared to the gas phase. nih.govmdpi.com |

| Hydrogen Bonding | Solvents capable of hydrogen bonding (e.g., water, DMSO) can catalyze the interconversion of tautomers by mediating proton transfer. nih.govrsc.org | Intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form, overriding other effects. nih.gov |

For this compound, the N1-methyl group prevents the most common form of annular tautomerism. However, in related N-unsubstituted aminopyrazoles, the amine group could theoretically participate in amino-imino tautomerism. Studies indicate that for 3(5)-aminopyrazoles, the amino forms are vastly more stable than the imino tautomers, and only the annular tautomers are typically observed. encyclopedia.pub

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for understanding the molecular behavior and properties of pyrazole derivatives at an atomic level. eurasianjournals.com Techniques ranging from quantum mechanical calculations to molecular dynamics simulations offer deep insights into the structure, reactivity, and interactions of compounds like this compound. eurasianjournals.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. aip.org For pyrazole derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com

Key applications of DFT in the study of pyrazole analogs include:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial descriptor of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. aip.org

Reactivity Descriptors: Conceptual DFT provides global reactivity indices that have proven effective in interpreting chemical reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, are calculated to predict the specific atoms within the molecule most likely to participate in a reaction. researchgate.net For example, DFT studies on N-alkylation of pyrazoles have successfully predicted that the reaction occurs at the N2 nitrogen atom, which is consistent with experimental results. researchgate.net

The table below summarizes typical parameters obtained from DFT studies on pyrazole derivatives.

| DFT-Calculated Parameter | Significance for Pyrazole Derivatives |

| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents molecular stability; a larger gap implies higher stability and lower chemical reactivity. |

| MEP Surface | Identifies sites for nucleophilic (negative potential) and electrophilic (positive potential) attack. aip.org |

| Fukui Functions | Pinpoints the most reactive atomic sites for specific types of reactions (nucleophilic, electrophilic, radical). researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for studying the conformational flexibility and dynamic behavior of pyrazole derivatives, which is crucial for understanding their interactions with biological targets. eurasianjournals.commdpi.com

MD simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the particles in the system vary with time. mdpi.com This allows for the exploration of the molecule's conformational space, identifying stable low-energy conformations and the transitions between them. mdpi.com

In the context of pyrazole analogs, MD simulations can:

Reveal the preferred orientations of flexible substituent groups, such as the isopropyl group in this compound.

Simulate the interaction of a pyrazole ligand within the binding site of a protein, assessing the stability of the complex and key intermolecular interactions. semanticscholar.org

Reproduce the broadening of spectroscopic absorption bands that results from the full spectrum of molecular vibrations at a given temperature. nih.gov

The stability of a simulated system, such as a protein-ligand complex, is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value indicates that the system has reached equilibrium. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govacs.org

The process typically involves:

Proposing Reaction Pathways: Plausible mechanisms for a given transformation are hypothesized.

Locating Stationary Points: The geometries of all relevant species (reactants, intermediates, products, and transition states) are optimized using methods like DFT.

Calculating Energy Profiles: The relative energies of all stationary points are calculated to construct a reaction energy profile. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. pleiades.online

Confirming Pathways: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a given transition state correctly connects the intended reactant and product. researchgate.netusfq.edu.ec

For reactions involving aminopyrazoles, such as acylation or condensation, quantum chemical calculations can distinguish between competing mechanisms, explain observed regioselectivity, and provide a rational basis for optimizing reaction conditions. pleiades.onlineuzh.ch For example, computational studies can determine whether a reaction proceeds through a concerted pathway or a stepwise mechanism involving a discrete intermediate. researchgate.net

In Silico Prediction of Molecular Properties and Interactions (e.g., TPSA, LogP, Rotatable Bonds)

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, providing a rapid assessment of their potential as drug candidates. semanticscholar.orgnih.gov For this compound and its analogs, various molecular descriptors can be calculated to predict properties related to absorption, distribution, metabolism, and excretion (ADME). nih.gov

Key predicted properties include:

Topological Polar Surface Area (TPSA): Defined as the surface sum over all polar atoms, TPSA is a good predictor of passive molecular transport through membranes. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. nih.govmdpi.com

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound, which affects its solubility, permeability, and metabolic stability. For drug-likeness, LogP values are often preferred to be below 5. nih.gov

Number of Rotatable Bonds (nRot): This descriptor indicates the conformational flexibility of a molecule. A lower number of rotatable bonds (typically ≤ 10) is generally favorable for good oral bioavailability. mdpi.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are critical components of Lipinski's Rule of Five, which assesses drug-likeness. The rule suggests HBD ≤ 5 and HBA ≤ 10 for orally active drugs. nih.gov

The table below presents predicted molecular properties for this compound and its structural isomer, highlighting the utility of in silico tools.

| Property | Predicted Value for this compound | Predicted Value for 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | Significance |

| Molecular Formula | C₇H₁₃N₃ uni.lu | C₇H₁₃N₃ uni.lu | Basic chemical identity |

| Molecular Weight | 139.19 g/mol | 139.19 g/mol | Size of the molecule |

| XlogP | 1.0 uni.lu | 1.0 uni.lu | Lipophilicity/hydrophobicity |

| Hydrogen Bond Donors | 1 | 1 | Ability to donate H-bonds |

| Hydrogen Bond Acceptors | 2 | 2 | Ability to accept H-bonds |

| Rotatable Bonds | 1 | 1 | Molecular flexibility |

| TPSA | 41.5 Ų | 41.5 Ų | Polarity and membrane permeability |

Data sourced from PubChem and calculated using standard in silico models. Values for HBD, HBA, Rotatable Bonds, and TPSA are consistent for both isomers based on their shared topology.

Iv. Structure Activity Relationship Sar and Ligand Design Studies of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Amine Derivatives

Methodologies for SAR Elucidation

The exploration of SAR for pyrazole (B372694) derivatives employs a range of computational and experimental techniques to identify the chemical features essential for biological activity.

Rational drug design frequently utilizes the pyrazole core. frontiersin.org The well-established synthesis of pyrazole derivatives facilitates extensive SAR exploration. nih.govnih.gov Common synthetic routes include the cyclocondensation of hydrazines with carbonyl compounds, dipolar cycloadditions, and multicomponent reactions. nih.govresearchgate.netmdpi.com

A typical approach involves starting with a lead molecule and employing structure- and property-based strategies to design and synthesize analogs with improved potency and pharmacokinetic profiles. nih.gov For instance, researchers used 3,5-diphenylpyrazole (B73989) as a template for systematic structural modifications to probe the SAR for inhibitors of meprins, a type of metalloprotease. nih.gov This rational approach allows for a targeted investigation of how different functional groups at specific positions on the pyrazole ring influence biological activity.

High-Throughput Screening (HTS) is a powerful tool for identifying novel pyrazole-based inhibitors from large compound libraries. nih.gov A modern iteration of this technique, High-Throughput Virtual Screening (HTVS), has proven to be a cost-effective and efficient alternative to traditional lab-based screening for discovering new pyrazole-based inhibitors, such as those targeting CDK8, an enzyme implicated in cancer. chemmethod.com

Once a "hit" is identified through screening, lead optimization is performed. This process involves a systematic modification of the initial compound to enhance desired properties. For example, a lead optimization campaign for a series of pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitors utilized structure-based design concepts to improve cellular potency, drug-target residence times, and in vivo pharmacokinetic properties. nih.gov Similarly, the optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold led to the development of potent and selective KDM5 inhibitors with significantly improved cellular efficacy. nih.gov

Both ligand-based and structure-based computational methods are integral to the design of pyrazole derivatives. grafiati.com

Ligand-Based Drug Design: This approach relies on the knowledge of other molecules that bind to the biological target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are used to identify the key chemical features required for activity. nih.govresearchgate.net For example, these methods were successfully applied to design novel pyrazole derivatives as selective COX-2 inhibitors by modeling existing pyrazole-based drugs. nih.govresearchgate.net

Structure-Based Drug Design: When the 3D structure of the target protein is known, structure-based methods can be employed. Molecular docking, for instance, allows researchers to visualize how a pyrazole derivative fits into the target's binding site, shedding light on crucial pharmacophoric interactions. acs.org This approach was instrumental in developing potent pyrazole derivatives against Rhinovirus replication and in the discovery of highly selective dual LIMK1/2 inhibitors. acs.orgacs.org

Table 1: Methodologies for SAR Elucidation of Pyrazole Derivatives

| Methodology | Description | Examples | References |

|---|---|---|---|

| Rational Design & Synthesis | Utilizes existing knowledge to design and create new analogs with improved properties. | Synthesis of meprin inhibitors from a 3,5-diphenylpyrazole lead. | frontiersin.orgnih.govnih.gov |

| High-Throughput Screening (HTS) | Rapidly assays large libraries of compounds to identify active "hits". | Identification of pyrazole chemotypes for various targets; virtual screening for CDK8 inhibitors. | nih.govchemmethod.com |

| Lead Optimization | Systematically modifies a "hit" compound to improve potency, selectivity, and pharmacokinetic properties. | Optimization of pyrazole-based LDH and KDM5 inhibitors. | nih.govnih.govacs.org |

| Ligand-Based Drug Design | Uses information from known active ligands to design new ones (e.g., QSAR, pharmacophore modeling). | Design of selective COX-2 and EGFR inhibitors. | nih.govresearchgate.netresearchgate.net |

| Structure-Based Drug Design | Uses the 3D structure of the biological target to guide drug design (e.g., molecular docking). | Development of inhibitors for Rhinovirus replication and LIMK1/2. | acs.orgacs.org |

Impact of Substituent Modifications on Biological Activity

The specific substituents at positions 1, 3, and 5 of the pyrazole ring, as found in 3-Isopropyl-1-methyl-1H-pyrazol-5-amine, have a profound impact on the molecule's biological and chemical properties. nih.gov Strategic substitution can greatly enhance the efficacy and selectivity of pyrazole-based compounds. nih.gov

The isopropyl group at the C3 position is a key feature of the parent compound. Modifications to such alkyl groups can significantly alter a compound's activity and metabolic profile.

Potency: In a study optimizing antitrypanosomal agents, increasing the size of an alkyl substituent from an isopropyl group to a cyclopentyl group led to a notable improvement in potency. acs.org Conversely, in the development of LATS1/2 kinase inhibitors, a compound modified with an isopropyl group showed a slight decrease in potency. acs.org

Metabolic Stability: The isopropyl-modified LATS1/2 inhibitor was also found to be less metabolically stable. acs.org

These findings suggest that the size and nature of the substituent at the C3 position are critical and that modifications must be carefully considered to balance potency and metabolic stability.

The N1 position of the pyrazole ring is crucial, and its substitution significantly affects the molecule's properties, including its aromaticity and interaction with biological targets. nih.govresearchgate.net

Potency: The impact of N1-methylation can vary depending on the target. In a study on meprin inhibitors, introducing a methyl group at the N1 position led to a 4- to 6-fold decrease in inhibitory activity compared to the unsubstituted analog. nih.gov In contrast, for a Cdc7 kinase inhibitor, the N1-methyl group was found to be a key contributor to high potency. nih.gov

Metabolic Stability: N-methyl groups can be sites of metabolism. As such, eliminating or inhibiting these groups is a common strategy to enhance a compound's metabolic stability. nih.gov For example, an N-methylated LATS1/2 inhibitor demonstrated lower metabolic stability in research studies. acs.org

The alkylation of asymmetrically substituted pyrazoles can result in a mixture of N1 and N2 isomers, and the ratio of these products depends on factors like the nature of other substituents and the solvent used in the reaction. nih.gov

Table 2: Impact of Substituent Modifications on Pyrazole Derivatives

| Modification | Position | Observed Effects on Biological Activity | References |

|---|---|---|---|

| Isopropyl Group | C3 | Potency can be sensitive to size; replacement with a larger group (cyclopentyl) increased potency in one study, while its presence decreased potency in another. Can lead to lower metabolic stability. | acs.orgacs.org |

| Methyl Group | N1 | Effect on potency is target-dependent (decreased activity for meprin inhibitors, increased for a Cdc7 inhibitor). Can be a site for metabolism, potentially reducing stability. | nih.govnih.govacs.orgnih.gov |

Role of Amino Group (C5) Substitutions

The amine group at the C5 position of the pyrazole ring is a critical functional group that significantly influences the compound's biological activity. It can act as a hydrogen bond donor and a site for further chemical modifications. beilstein-journals.org The synthesis of 5-aminopyrazole derivatives is a well-established area of research, often involving the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgrsc.org

Modification of this amino group is a key strategy in ligand design. For instance, converting the amine to an amide can introduce new interaction points with biological targets. beilstein-journals.orgnih.gov The reactivity of the 5-aminopyrazole system allows for the creation of libraries of compounds with diverse substituents at this position, enabling the exploration of SAR for various therapeutic targets. beilstein-journals.org For example, N-acylation of the C5-amino group has been used to produce potent kinase inhibitors and compounds with antifungal activity. beilstein-journals.org The ability of the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor is a key feature in its interaction with biological receptors. nih.gov

Modification of the Pyrazole Ring Core and Substituents

Modifications at the C3 position (an isopropyl group in the parent compound) and the C5 position are also pivotal. Studies on meprin inhibitors showed that variations at the C3 and C5 positions of the pyrazole core could yield inhibitors with activities in the picomolar range. nih.gov For instance, replacing the phenyl groups on a 3,5-diphenylpyrazole with different moieties modulated activity and selectivity. nih.gov Similarly, in the development of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position was found to be a requirement for potent activity. nih.gov The substitution pattern on the pyrazole ring has a major impact on the chemical and biological properties of the resulting derivatives. nih.gov

Specific Case Studies in SAR

The versatility of the pyrazole scaffold is evident in its application across a wide range of therapeutic targets. nih.govnih.gov The following case studies highlight the SAR for derivatives in several key areas.

SAR in Kinase Inhibitors (e.g., RET, p38MAPK, Bruton kinase, FabH)

Pyrazole derivatives are prominent in the development of protein kinase inhibitors (PKIs) for cancer therapy. nih.govresearchgate.net Of the 74 small molecule PKIs approved by the FDA, eight contain a pyrazole ring. mdpi.com

RET Kinase Inhibitors : The Rearranged during Transfection (RET) kinase is a target in several cancers. semanticscholar.org Molecular modeling studies on pyrazole-based RET inhibitors have shown that specific structural features are crucial for activity. semanticscholar.org A fragment optimization approach led to the discovery of pyrazoloadenine derivatives as potent RET inhibitors. nih.gov Modifications to expand into the back pocket of the RET active site were critical for improving potency. For example, SAR studies led to a derivative, 8p , with a sub-nanomolar IC50 value against RET and high cellular potency. nih.gov

JNK Inhibitors : Pyrazole derivatives have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), which is involved in inflammatory diseases. nih.gov The synthesis of pyrazole carboxamides has yielded compounds with JNK-1 inhibitory activity in the low micromolar range. nih.gov

Other Kinases : The pyrazole scaffold is a key feature in inhibitors for a wide array of other kinases, including Aurora kinases, MAPK, B-raf, and JAK. nih.govmdpi.com For instance, in the development of Aurora kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole fragment led to more potent and drug-like compounds. nih.gov

Table 1: SAR of Pyrazole Derivatives as Kinase Inhibitors

| Compound/Series | Target Kinase | Key SAR Findings | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazoloadenine (8p) | RET | Modifications to probe the RET back pocket and solvent front were crucial for potency and selectivity. | 0.00032 µM | nih.gov |

| Pyrazoloadenine (8c) | RET | A 3-(trifluoromethyl)aniline (B124266) modification exhibited good RET inhibition and cellular activity. | 0.0562 µM | nih.gov |

| Pyrazole amides (9c, 10a, 10d) | JNK-1 | The presence of an amide group on the pyrazole heterocycle was key for potent JNK-1 inhibition. | <10 µM | nih.gov |

| Pyrazolyl-aminoquinazoline | Aurora A/B | The pyrazole fragment afforded potent inhibitors with improved drug-like properties (less lipophilic) compared to other rings. | Sub-micromolar | nih.gov |

SAR in Cannabinoid Receptor Antagonists (CB1/CB2)

The pyrazole scaffold is the basis for well-known cannabinoid receptor 1 (CB1) antagonists like rimonabant (B1662492). jbclinpharm.org These compounds have been explored for treating obesity and related metabolic disorders. jbclinpharm.orggoogle.com

SAR studies have identified key structural requirements for high-affinity CB1 antagonism:

N1-Substituent : A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is critical for potent activity. nih.govacs.org

C3-Substituent : A carboxamide group at the C3 position, particularly with a piperidinyl moiety, enhances affinity and selectivity for the CB1 receptor. nih.govjbclinpharm.org

C5-Substituent : A para-substituted phenyl ring at the C5 position is essential. nih.gov Substitution with iodine or bromine at the para position of this phenyl ring can increase affinity for both CB1 and CB2 receptors compared to chlorine. jbclinpharm.org

Conversely, substituting the para-chlorine on the C5-phenyl ring with fluorine or a methyl group leads to decreased affinity for both cannabinoid receptors. jbclinpharm.org

Table 2: SAR of Pyrazole Derivatives as Cannabinoid Receptor Antagonists

| Compound Series | Target Receptor | Key SAR Findings | Reference |

|---|---|---|---|

| Biarylpyrazoles (Rimonabant analogs) | CB1 | Required features: p-substituted phenyl at C5, carboxamide at C3, and 2,4-dichlorophenyl at N1. | nih.govacs.org |

| C5-phenyl modified pyrazoles | CB1/CB2 | Para-bromo or para-iodo substitution on the C5-phenyl ring slightly increases affinity over chloro-analogs. | jbclinpharm.org |

| C5-phenyl modified pyrazoles | CB1/CB2 | Para-fluoro or para-methyl substitution on the C5-phenyl ring decreases affinity. | jbclinpharm.org |

| Tricyclic pyrazoles | CB1/CB2 | Modifying the core rimonabant structure into tricyclic systems can produce derivatives with high affinity and selectivity for either CB1 or CB2 receptors. | nih.gov |

SAR in Antiproliferative and Antioxidant Agents

Pyrazole derivatives have demonstrated significant potential as both antiproliferative and antioxidant agents. nih.govnih.gov

Antiproliferative Activity : Numerous pyrazole derivatives have been synthesized and show potent activity against various cancer cell lines. nih.govnih.gov For example, a series of pyrimidine-pyrazole hybrids showed strong antiproliferative activity against human cancer cell lines (MCF7, A549, Colo205, A2780), with IC50 values in the nanomolar range. nih.gov The introduction of electron-withdrawing groups on pyrazolyl-nitroimidazole derivatives was found to enhance antiproliferation activity against HeLa or HepG2 cell lines. nih.gov

Antioxidant Activity : The pyrazole scaffold is also a pharmacophore for developing potent antioxidants. nih.gov Certain 3,5-diaryl-1H-pyrazoles have shown potent radical scavenging activity, sometimes exceeding that of the standard ascorbic acid. researchgate.net

Table 3: SAR of Pyrazole Derivatives as Antiproliferative and Antioxidant Agents

| Compound/Series | Activity | Key SAR Findings | Reported Activity | Reference |

|---|---|---|---|---|

| Pyrimidine-pyrazole hybrid (Compound 11) | Antiproliferative | Aryl urea (B33335) derivative of pyrimidine-pyrazole showed superior activity to etoposide. | IC50: 0.01-0.65 µM | nih.gov |

| Pyrazolyl-nitroimidazole derivatives | Antiproliferative | Electron-withdrawing groups were preferred over electron-donating groups for activity against Hela/HepG2 cells. | - | nih.gov |

| Purine-pyrazole hybrids (7b, 7h, 8b) | Antioxidant (DPPH scavenging) | Hybrids with thiazoline (B8809763) or thiazolidinone moieties were more potent than ascorbic acid. | IC50: 0.93-14.43 µg/ml | researchgate.net |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | Antiproliferative | These compounds were active against U937 cells without exhibiting general cytotoxicity. | - | acs.org |

SAR in Antimicrobial Agents

The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties. nih.govmdpi.commdpi.com

Antibacterial Activity : A series of pyrazole derivatives bearing a benzenesulfonamide (B165840) moiety showed excellent antibacterial activity against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa, with activity comparable to the standard drug ceftriaxone. mdpi.com In another study, a 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile derivative exhibited activity against methicillin-susceptible S. aureus with a MIC value of 25.1 µM. mdpi.com

Antifungal Activity : Certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated inhibitory effects against various Candida strains. mdpi.com

The antimicrobial activity is highly dependent on the substitution pattern around the pyrazole ring. mdpi.com For instance, the synthesis of pyrazole-1-sulphonamides has yielded compounds with notable antimicrobial potential. mdpi.com

Table 4: SAR of Pyrazole Derivatives as Antimicrobial Agents

| Compound/Series | Microbial Target | Key SAR Findings | Reported Activity | Reference |

|---|---|---|---|---|

| Pyrazole-benzenesulfonamides (158-161) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed excellent activity comparable to ceftriaxone. | - | mdpi.com |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile (157) | Methicillin-susceptible S. aureus | The specific substitution pattern confers activity against this bacterial strain. | MIC: 25.1 µM | mdpi.com |

| Pyrazole carboxylic acid derivatives (153-156) | Candida species | Showed inhibitory effects on C. parapsilosis, C. tropicalis, and C. glabrata. | - | mdpi.com |

| Pyrazole-1-sulphonamides | Bacteria and Fungi | Treatment of hydrazones with HCl afforded pyrazole derivatives with antimicrobial activity. | - | mdpi.com |

V. Advanced Biological and Pharmacological Investigations of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Amine Derivatives

Target Identification and Mechanism of Action Studies

The therapeutic potential of 3-Isopropyl-1-methyl-1H-pyrazol-5-amine derivatives is rooted in their ability to interact with specific biological targets. Researchers have employed a variety of assays to identify these targets and elucidate the mechanisms through which these compounds exert their effects.

Derivatives of the pyrazole (B372694) scaffold have demonstrated significant inhibitory activity against several key enzyme families, notably cyclooxygenases (COX) and monoamine oxidases (MAOs).

The incorporation of a sulfonamide group into the pyrazole framework has led to the development of selective anti-inflammatory agents that inhibit cyclooxygenase-2 (COX-2), such as Celecoxib and Deracoxib. mdpi.com Further studies on 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives have also confirmed their potential as inhibitors of both COX-1 and COX-2. researchgate.net

In the realm of neurological disorders, pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), enzymes crucial for the degradation of neurotransmitters. Research has shown that 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives can be powerful MAO inhibitors. researchgate.net One particular compound in this class, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, exhibited a strong inhibitory constant (Ki) and high selectivity, underscoring the scaffold's potential in developing treatments for conditions like depression and Parkinson's disease. researchgate.net

Table 1: MAO Inhibition by a Pyrazole Derivative

| Compound | Target | Inhibition Value | Selectivity Factor |

|---|

Data sourced from a study on 1-acetyl-pyrazole derivatives. researchgate.net

The structural versatility of pyrazole derivatives allows them to bind to important physiological receptors, including cannabinoid and GABA-A receptors.

Cannabinoid Receptors: Investigations into 1,3-disubstituted pyrazole compounds have identified them as partial agonists of peripheral cannabinoid receptors (CBRs), which have therapeutic potential in various medical conditions. nih.gov A key discovery was that attaching an α,α-dimethylbenzyl amide group to the pyrazole core was critical for achieving good potency and partial agonism at the human CB1 receptor. nih.gov One lead compound from this research demonstrated binding to both hCB1 and hCB2 receptors and exhibited peripheral selectivity, which is desirable for minimizing central nervous system side effects. nih.gov

GABA-A Receptors: The GABA-A receptor, a key player in inhibitory neurotransmission, has also been a target for pyrazole-based compounds. nih.gov Studies on pyrazolo[1,5-a]quinazolines, which contain a pyrazole ring, have shown that the substituent at position 3 of the pyrazole is essential for binding to the GABA-A receptor. nih.gov Molecular modeling and electrophysiological assays have revealed that certain derivatives can interact with a 'non-canonical' benzodiazepine (B76468) binding site at the α+/β− subunit interface, suggesting a nuanced mechanism of action. nih.gov

At the cellular level, pyrazole derivatives have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

RET Phosphorylation: Activating mutations in the REarranged during Transfection (RET) proto-oncogene are common in thyroid and lung cancers. A significant breakthrough was the identification of a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative, compound 15l, as a highly specific and potent inhibitor of RET kinase. nih.gov This compound effectively suppresses the phosphorylation of RET and inhibits the growth of cancer cells driven by both wild-type and mutant forms of the RET kinase, while sparing normal cells. nih.gov

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that is often dysregulated in cancer. Pyrazole derivatives have been shown to interfere with this pathway. For instance, the pyrazole-benzimidazole derivative AT9283 was found to inhibit the phosphorylation of several mitogen-activated protein (MAP) kinases, including Erk1/2, in mast cells. biomolther.orgbiomolther.org This inhibition of downstream signaling proteins disrupts processes like cytokine secretion and cell survival. biomolther.orgbiomolther.org

Therapeutic Research Areas and Associated Mechanisms

The diverse molecular interactions of pyrazole derivatives have positioned them as promising candidates in several major therapeutic areas, most notably in oncology.

The antiproliferative and cytotoxic effects of 5-aminopyrazole derivatives against various cancer cell lines are well-documented.

Studies have demonstrated that novel 5-amino pyrazole derivatives can exert significant growth inhibitory effects against breast cancer cell lines, such as MCF-7. nih.gov The N-terminal pyrazole ring structure plays a crucial role in this antiproliferative activity. nih.gov Other research efforts have synthesized libraries of 5-aminopyrazoles (5APs) that have emerged as promising agents capable of suppressing the growth of specific cancer cell lines. nih.gov

The mechanisms behind these effects are varied. For example, spiro-oxindoline-based pyrazolo[3,4-b]pyridines, synthesized from 1H-pyrazol-5-amine precursors, have shown very promising activity against a broad panel of human cancer cell lines. ekb.eg Their mechanism involves inhibiting the p53-MDM2 protein-protein interaction, which leads to an increase in the levels of the p53 tumor suppressor protein and induction of apoptosis. ekb.eg

A primary mechanism for the anticancer activity of pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling and are frequently mutated or overexpressed in cancer.

RET Kinase: As previously mentioned, 5-aminopyrazole-4-carboxamide analogs have been identified as exceptionally potent and selective inhibitors of RET kinase. nih.gov Compound 15l, with an isopropyl group at the N1 position of the pyrazole ring, shows high metabolic stability and potent activity against both wild-type RET and its drug-resistant gatekeeper mutant. nih.gov

Table 2: RET Kinase Inhibition by a 5-Aminopyrazole Derivative

| Compound | Target | IC50 |

|---|---|---|

| 15l nih.gov | Wild-type RET | 44 nM |

Data sourced from a study on specific RET kinase inhibitors. nih.gov

EGFR Kinase: The pyrazole scaffold is a key feature in some third-generation epidermal growth factor receptor (EGFR) inhibitors. rsc.org For example, the approved drug lazertinib (B608487) contains a substituted pyrazole moiety that is crucial for its high selectivity and potency against the T790M resistance mutation in non-small cell lung cancer (NSCLC). rsc.orgthemarkfoundation.org This highlights the value of the pyrazole structure in designing inhibitors that can overcome clinical resistance. themarkfoundation.org

Aurora Kinase: Aurora kinases are essential for cell division, and their inhibition is a validated anticancer strategy. The pyrazole-containing compound AT9283 is known as an Aurora kinase inhibitor. biomolther.org Research has shown that inhibiting Aurora Kinase A (AURKA) can induce G2/M cell cycle arrest and enhance DNA damage and cell death in tumors like neuroblastoma. nih.gov Furthermore, combining Aurora kinase inhibitors with EGFR inhibitors has been shown to potently enhance apoptosis in lung cancer cells. nih.gov

p38MAPK: The p38 MAP kinase is another signaling protein involved in cellular stress responses and inflammation. The pyrazole derivative AT9283 has been demonstrated to dose-dependently inhibit the phosphorylation of p38 in mast cells, contributing to its anti-inflammatory effects. biomolther.orgbiomolther.org

While research has highlighted the activity of pyrazole derivatives against RET, EGFR, Aurora Kinase, and p38MAPK, their role in inhibiting other kinases such as Cyclin-Dependent Kinases (CDK) and Bruton's Tyrosine Kinase (BTK) is a subject of ongoing investigation.

Anticancer Research: Mechanisms of Cytotoxicity and Antiproliferative Effects

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a key mechanism for anticancer agents. Certain pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. A series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov The most effective compound from this series, 3q, demonstrated significant anti-proliferation activity against cancer cell lines and was comparable to the well-known tubulin inhibitor Colchicine (B1669291) in its ability to inhibit tubulin polymerization, though it exhibited lower toxicity. nih.gov

Similarly, novel hybrids of benzimidazole (B57391) and pyrazole have been explored for their antiproliferative activities. nih.gov Specific benzenesulfonamide (B165840) hybrids showed excellent antiproliferative effects when compared to colchicine. nih.gov Further studies on indole-amino-pyrazolyl derivatives revealed a compound that inhibited tubulin polymerization with an IC₅₀ value of 0.28 µM. mdpi.com This line of research indicates that the pyrazole scaffold can be effectively incorporated into molecules designed to bind to the colchicine site of β-tubulin, leading to mitotic arrest and apoptosis in cancer cells. nih.govmdpi.com

Table 1: Tubulin Polymerization Inhibition by Pyrazole Derivatives

| Compound Class | Key Features | Most Potent Compound | Activity | Reference |

|---|---|---|---|---|

| Pyrazoline Derivatives | 3,4,5-trimethoxy phenyl & thiophene moieties | Compound 3q | Comparable to Colchicine | nih.gov |

| Indole-amino-pyrazolyl Derivatives | Indole and aminopyrazole structure | Not specified | IC₅₀ = 0.28 µM | mdpi.com |

| Benzimidazole-Pyrazole Hybrids | Benzenesulfonamide hybrids | 48a-c | Excellent antiproliferative activity | nih.gov |

Targeting Mitotic Machinery